N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide
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Overview
Description
“N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C18H20N2O5 . It has an average mass of 344.362 Da and a monoisotopic mass of 344.137207 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20N2O5 . For a more detailed structural analysis, one would need to perform experiments such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This compound undergoes cycloreversion to form the fluoro(hetero)aryl ketene, which undergoes efficient coupling with nucleophiles and allows rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 344.36 . More specific properties like density, melting point, and boiling point would require experimental determination .Scientific Research Applications
Antimalarial and Antimicrobial Activity
Compounds with complex structures similar to N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide have been synthesized and evaluated for biological activities. For instance, derivatives related to this compound have shown promising antimalarial activity against Plasmodium berghei in mice, indicating potential in drug development for malaria treatment (Werbel et al., 1986). Additionally, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been synthesized for antimicrobial applications, suggesting the relevance of structurally complex acetamides in developing new antimicrobial agents (Darwish et al., 2014).
Cancer Chemoprevention and Treatment
The search for new cancer chemopreventive agents has identified over 500 compounds with activity in animal models, emphasizing the exploration of novel compounds for preventing or treating cancer (Boone et al., 1990). Similarly, the synthesis and evaluation of novel compounds for antitumor activity highlight the ongoing efforts to discover new anticancer drugs (Yurttaş et al., 2015).
Neuroprotection and Anti-inflammatory Effects
Aspirin and sodium salicylate have demonstrated neuroprotective effects through the blockade of NF-κB activation, suggesting the potential of acetamide derivatives in neuroprotection and anti-inflammatory therapies (Grilli et al., 1996).
Future Directions
The future directions of research on this compound could involve exploring its potential applications, particularly given its ability to undergo efficient coupling with nucleophiles . Further studies could also aim to elucidate its mechanism of action and physical and chemical properties in more detail.
Mechanism of Action
Mode of Action
The compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene . This ketene then undergoes efficient coupling with nucleophiles, allowing rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Properties
IUPAC Name |
N-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(21)20-14-7-5-13(6-8-14)19-11-15-16(22)24-18(25-17(15)23)9-3-2-4-10-18/h5-8,11,19H,2-4,9-10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERKGVXIVGMWSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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